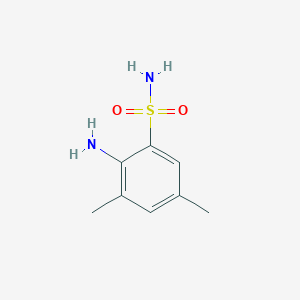

2-Amino-3,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-amino-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-5-3-6(2)8(9)7(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTKKFDPQIXZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 Amino 3,5 Dimethylbenzenesulfonamide

Established Synthetic Routes for 2-Amino-3,5-dimethylbenzenesulfonamide

The formation of the this compound scaffold can be achieved through several strategic synthetic routes, primarily starting from substituted anilines. These methods involve key chemical transformations to introduce the requisite sulfonyl and amino functionalities onto the dimethylbenzene ring.

Sulfonation and N,N-Dimethylation Approaches

A primary route to benzenesulfonamide (B165840) derivatives involves the direct sulfonation of an aromatic amine. In the context of this compound, a logical precursor is 3,5-dimethylaniline (B87155). The synthesis typically begins with the sulfonation of the aniline (B41778) derivative. nih.govchemrxiv.org This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene (B151609) ring.

The reaction of anilines with a mild sulfating reagent like tributylsulfoammonium betaine (B1666868) (TBSAB) can initially form an N-aryl sulfamate. nih.govchemrxiv.org Under thermal conditions, this intermediate can undergo an intermolecular rearrangement to yield a para-substituted aminobenzene sulfonic acid. nih.govchemrxiv.org While this method often favors para-substitution, the specific directing effects of the methyl groups in 3,5-dimethylaniline influence the regioselectivity of the sulfonation. Subsequent conversion of the sulfonic acid to a sulfonamide is a standard procedure.

Another approach involves the protection of the amino group of 3,5-dimethylaniline, followed by chlorosulfonation and subsequent amination to form the sulfonamide group. The final step would then be the deprotection of the amino group to yield the target compound.

Multi-step Reaction Sequences for Core Scaffold Formation

More complex, multi-step syntheses provide greater control over the substitution pattern and are often necessary for producing specifically substituted isomers. researchgate.netsyrris.jp A general and versatile strategy for preparing substituted benzenesulfonamides starts with a suitably substituted aniline. nih.gov

One common multi-step sequence involves the Sandmeyer reaction. nih.gov This process typically starts with a nitroaniline precursor. The synthesis can be conceptualized in the following sequence:

Nitration: Introduction of a nitro group onto the 3,5-dimethylbenzene scaffold.

Reduction: The nitro group is reduced to an amino group (aniline).

Diazotization: The resulting aniline is treated with nitrous acid to form a diazonium salt.

Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., copper(I) chloride) to yield the corresponding benzenesulfonyl chloride. nih.gov

Amination: The final step is the reaction of the benzenesulfonyl chloride with ammonia (B1221849) to form the primary sulfonamide, yielding this compound. nih.gov

This sequence allows for the strategic placement of the amino and sulfonamide groups, leveraging the directing effects of the substituents at each stage. Such multi-step approaches are fundamental in organic synthesis for creating complex molecules from simpler starting materials. youtube.com

Table 1: Overview of Synthetic Strategies for Benzenesulfonamide Scaffolds

| Strategy | Key Reactions | Typical Precursors | Advantages |

|---|---|---|---|

| Direct Sulfonation | Electrophilic Aromatic Substitution, N-Sulfamate Rearrangement | Substituted Anilines | Fewer steps |

| Multi-step Sequence | Nitration, Reduction, Diazotization (Sandmeyer), Amination | Substituted Nitroaromatics/Anilines | High regiochemical control |

Derivatization Strategies of the this compound Moiety

The 2-amino and sulfonamide groups of the title compound are reactive handles for further chemical modification. Derivatization through these functional groups allows for the construction of a diverse library of related molecules, particularly heterocyclic systems.

Heterocyclization Reactions

Heterocyclization reactions utilize the inherent nucleophilicity of the amino group and the acidic protons of the sulfonamide to react with various electrophiles, leading to the formation of new ring systems fused to or substituted on the benzenesulfonamide core. nih.gov

The synthesis of pyridine (B92270) rings fused to the benzenesulfonamide scaffold, known as pyridobenzenesulfonamides, can be achieved through cyclocondensation reactions. The ortho-amino group of this compound is a key functionality for these transformations.

One common method involves the reaction of the ortho-amino functionality with 1,3-dicarbonyl compounds or their equivalents. For example, reacting an aminobenzenesulfonamide with reagents like ethyl acetoacetate (B1235776) can lead to the formation of pyridone-fused systems. ekb.eg The reaction of 6-amino-substituted pyridinecarbonitriles with reagents such as ethyl acetoacetate, formic acid, or malononitrile (B47326) has been shown to produce fused pyrido[2,3-d]pyrimidine (B1209978) and 1,8-naphthyridine (B1210474) systems, respectively. nih.gov These reactions highlight the versatility of an amino group adjacent to another functional group in building complex heterocyclic structures. nih.gov

The amino and sulfonamide groups can participate in reactions to form sulfur-containing heterocycles like thiophenes and thiazoles.

Thiophene (B33073) Derivatives: The synthesis of thiophenes often involves the Gewald reaction, which is a multicomponent reaction between a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. While this is a primary method for thiophene synthesis, derivatizing an existing aminobenzenesulfonamide would follow a different path. organic-chemistry.org The amino group can be used as a handle to build a thiophene ring. For instance, an aminothiophene can be acylated and then cyclized to form thieno[2,3-d]pyrimidine (B153573) derivatives, demonstrating how an amino group on a heterocycle can be used for further annulation. researchgate.net A series of thiophene-benzenesulfonamide derivatives has been designed and synthesized, indicating a synthetic linkage between these two important pharmacophores. nih.gov

Thiazole (B1198619) Derivatives: Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To create a thiazole derivative of this compound, the amino group could first be converted into a thioamide. For example, reaction with an isothiocyanate could yield a thiourea (B124793) derivative, which can then be cyclized. ekb.eg Alternatively, the amino group can react directly with reagents that provide the rest of the thiazole ring. The reaction of 2-aminothiazole (B372263) with benzenesulfonyl chloride is a known method to link these two moieties. nih.gov Several new thiazole derivatives bearing a sulfonamide moiety have been synthesized, underscoring the chemical compatibility and interest in these hybrid structures. researchgate.netiaea.orgnih.gov

Table 2: Examples of Heterocyclization Reactions for Derivatization

| Target Heterocycle | Key Reactants | Reaction Type |

|---|---|---|

| Pyridine-fused systems | 1,3-Dicarbonyl compounds, Malononitrile | Cyclocondensation |

| Thiophene derivatives | α-Halocarbonyls, Sulfur reagents | Annulation/Cyclization |

| Thiazole derivatives | α-Haloketones, Thioamides/Thioureas | Hantzsch Synthesis/Cyclization |

Development of Chromene and Benzochromene Hybrids

The fusion of a benzenesulfonamide moiety with chromene or benzochromene cores represents a significant strategy in medicinal chemistry, creating hybrid molecules with unique structural features. While direct synthesis from this compound is not extensively documented, established methodologies for creating sulfonamide-chromene hybrids allow for the projection of viable synthetic pathways.

A common approach to 2-amino-4H-chromene synthesis is a multi-component reaction involving an activated phenol, an aldehyde, and malononitrile, often catalyzed by a base like piperidine. researchgate.netnih.gov To utilize this compound in such a reaction, it would first need to be converted into a phenolic derivative. A plausible, albeit multi-step, route would involve diazotization of the amino group followed by a Sandmeyer-type reaction or hydrolysis to introduce a hydroxyl group, yielding a substituted phenol-sulfonamide. This intermediate could then participate in a one-pot reaction to construct the chromene ring.

Alternatively, a pre-formed chromene can be functionalized with the sulfonamide group. For instance, chromene derivatives containing a reactive amino group can be synthesized and subsequently reacted with a benzenesulfonyl chloride. researchgate.net To apply this to the target compound, this compound would first be converted to its corresponding sulfonyl chloride via diazotization and reaction with sulfur dioxide in the presence of a copper catalyst. This sulfonyl chloride could then be reacted with an amino-functionalized chromene to yield the desired hybrid structure.

Recent studies have focused on creating diverse chromene-sulfonamide hybrids, often linked via moieties like 1,2,3-triazoles, which are formed using click chemistry between an azide-functionalized sulfonamide and an O-propargylated chromene. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Ref. |

| Substituted Phenol | Aromatic Aldehyde | Malononitrile | Piperidine | 2-Amino-4-aryl-4H-chromene | nih.gov |

| 3-Aminophenol | Aryl Aldehyde | Malononitrile | (Green catalyst) | Amino-chromene derivative | researchgate.net |

| O-propargylated chromene | Azide-functionalized benzenesulfonamide | Cu(I) catalyst | Click Chemistry | Chromene-triazole-sulfonamide hybrid | nih.gov |

Condensation and Imine Formation

The primary amino group of this compound is a key functional handle for condensation reactions, particularly for the formation of imines (Schiff bases) and related derivatives like hydrazones.

Hydrazide Hydrazone Derivative Synthesis

The synthesis of hydrazide-hydrazone derivatives incorporating a sulfonamide scaffold involves a two-stage process. First, a sulfonyl hydrazide is prepared, which is then condensed with a carbonyl compound.

Formation of the Sulfonyl Hydrazide : The standard route to a sulfonyl hydrazide begins with a sulfonyl chloride. For the subject compound, this compound would first need to be converted into 2,4-dimethyl-6-(sulfamoyl)benzenediazonium salt via diazotization (reaction with nitrous acid). Subsequent treatment with sulfur dioxide and a copper(II) chloride catalyst would yield the 2-amino-3,5-dimethylbenzenesulfonyl chloride. This intermediate can then be reacted with hydrazine (B178648) hydrate, typically in a suitable solvent like ethanol, to produce 2-amino-3,5-dimethylbenzenesulfonohydrazide. jsirjournal.commdpi.com

Condensation to form the Hydrazone : The resulting sulfonyl hydrazide can be readily condensed with a variety of aromatic or aliphatic aldehydes and ketones. This reaction is typically carried out by refluxing the reactants in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. mdpi.com This yields the final N'-[aryl/alkylidene]benzenesulfonohydrazide derivative, which combines the sulfonamide and hydrazone functionalities. mdpi.comresearchgate.net

| Starting Material | Reagent 1 | Reagent 2 | Product | Ref. |

| Substituted Benzenesulfonyl Chloride | Hydrazine Hydrate | - | Benzenesulfonohydrazide | mdpi.com |

| Benzenesulfonohydrazide | Aromatic Aldehyde | Acetic Acid (cat.) | N'-[arylmethylidene]benzenesulfonohydrazide | mdpi.com |

| Propane Sulfonyl Chloride | Hydrazine Hydrate | - | Propane sulfonic acid hydrazide | researchgate.net |

Reactions with Carbonyl Compounds

The reaction of the primary amino group in this compound with aldehydes or ketones is a classic example of nucleophilic addition followed by elimination, leading to the formation of an imine (Schiff base). wikipedia.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and is reversible. libretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. libretexts.org A proton transfer follows, creating a carbinolamine intermediate. wikipedia.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product (C=N). libretexts.org The reaction rate is highly pH-dependent, often optimal around pH 4-5. libretexts.org To drive the reaction to completion, the water formed is typically removed using methods like azeotropic distillation or molecular sieves. wikipedia.org

This straightforward reaction allows for the introduction of a wide variety of substituents onto the nitrogen atom of the sulfonamide, depending on the structure of the carbonyl compound used.

Introduction of Diverse Functional Groups and Heteroatoms

The this compound scaffold can be modified by introducing various functional groups and heteroatoms through reactions targeting the amino group, the sulfonamide group, or the aromatic ring itself. Functional groups are key structural units that define the reactivity and properties of organic molecules. researchgate.net

Modification of the Amino Group : The primary amine is highly reactive. It can be acylated using acid chlorides or anhydrides to form amides. It can also undergo diazotization to form a diazonium salt, which is a versatile intermediate. Diazonium salts can be converted into a wide range of functional groups, including -OH, -CN, and halogens (-Cl, -Br, -I), through Sandmeyer or related reactions.

Modification of the Aromatic Ring : Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The amino group is a strongly activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. The positions available for electrophilic aromatic substitution are C-4 and C-6. The powerful activating nature of the amino group will strongly direct incoming electrophiles to these positions, particularly the C-6 position which is para to the amine.

Introduction of Heteroatoms : Heteroatoms are atoms other than carbon and hydrogen that can be incorporated to alter a molecule's properties. researchgate.net Halogens can be introduced via electrophilic aromatic substitution (see section 2.2.5). Nitrogen-containing heterocycles can be constructed by using the existing amino group as a nucleophile in cyclization reactions. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine (B1678525) ring.

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates most of the atoms of the starting materials. nih.govnih.gov These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

While specific MCRs starting directly with this compound are not prevalent in the literature, its structural motifs can be incorporated into products synthesized via MCRs. For instance, many heterocyclic structures like dihydropyrimidines or functionalized pyridines are synthesized via MCRs. researchgate.net

A well-known example is the Biginelli reaction for synthesizing dihydropyrimidines or the Hantzsch pyridine synthesis. An appropriately functionalized derivative of this compound could potentially act as one of the components in such reactions. For example, an imine formed from this compound (as described in 2.2.2.2) could be a reactant in an Aza-Diels-Alder reaction, a type of MCR, to build complex nitrogen-containing heterocycles.

Furthermore, one-pot procedures are often used to synthesize sulfonamides themselves, for example, by merging copper-catalyzed decarboxylative halosulfonylation of aromatic acids with a subsequent amination step, avoiding the isolation of reactive sulfonyl chloride intermediates. princeton.edu

| Reaction Type | Components | Product | Key Features | Ref. |

| Chromene Synthesis | Phenol, Aldehyde, Malononitrile | 2-Amino-4H-chromene | High efficiency, builds heterocyclic core | researchgate.net |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Creates peptide-like structures | nih.gov |

| Benzimidazole Synthesis | o-Aminoaniline, Alkyne, Sulfonyl Azide | Functionalized Benzimidazole | Cascade reaction, one-pot | organic-chemistry.org |

Halogenation and Other Aromatic Substitutions

Halogenation is a classic electrophilic aromatic substitution (EAS) reaction where a hydrogen atom on an aromatic ring is replaced by a halogen (Cl, Br, or I). msu.edulumenlearning.com The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to polarize the halogen molecule and generate a sufficiently strong electrophile to attack the aromatic ring. lumenlearning.comlibretexts.org

For this compound, the site of substitution is determined by the directing effects of the substituents already present.

-NH₂ (Amino) group : A powerful activating, ortho-, para-director.

-SO₂NH₂ (Sulfonamide) group : A deactivating, meta-director.

-CH₃ (Methyl) groups : Weakly activating, ortho-, para-directors.

The available positions for substitution are C-4 and C-6. The amino group, being the most powerful activating group, will dominate the directing effects. It directs ortho to position 4 and para to position 6. Therefore, halogenation is expected to occur preferentially at the C-6 position (para to the amine) and potentially at the C-4 position (ortho to the amine). The strong activation by the amino group may even allow the reaction to proceed without a Lewis acid catalyst for highly reactive halogens like bromine.

Other electrophilic aromatic substitutions, such as nitration and sulfonation, follow similar principles. masterorganicchemistry.com

Nitration : Performed with a mixture of concentrated nitric acid and sulfuric acid, it introduces a nitro (-NO₂) group.

Sulfonation : Performed with fuming sulfuric acid (H₂SO₄ + SO₃), it introduces a sulfonic acid (-SO₃H) group. This reaction is notably reversible. uobabylon.edu.iq

In all these cases, the strong activating and directing effect of the C-2 amino group would be the primary factor determining the regiochemical outcome of the substitution.

Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,5 Dimethylbenzenesulfonamide Derivatives

Advanced Spectroscopic Techniques for Structure Confirmation

The structural elucidation of novel 2-Amino-3,5-dimethylbenzenesulfonamide derivatives relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule. Infrared (IR) spectroscopy is utilized to identify characteristic functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, reveals the intricate atomic framework and chemical environment of the nuclei. Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, confirming the molecular formula. Finally, Elemental Analysis provides the empirical formula by quantifying the constituent elements.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives of this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

The primary amino (-NH₂) group typically exhibits two distinct stretching vibrations in the region of 3500-3300 cm⁻¹, one for the symmetric stretch and another for the asymmetric stretch. The sulfonamide (-SO₂NH₂) group itself presents strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 1: Typical Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3450 - 3350 |

| N-H Symmetric Stretch | 3350 - 3250 | |

| N-H Scissoring | 1650 - 1580 | |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| S=O Symmetric Stretch | 1160 - 1140 | |

| S-N Stretch | 940 - 900 | |

| Aromatic Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Methyl (-CH₃) | C-H Stretch | 2975 - 2950 |

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It provides information on the number, type, and connectivity of atoms.

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms (protons) in a molecule. The spectrum of this compound would show distinct signals for each unique proton environment. The two aromatic protons would appear as singlets in the aromatic region (typically δ 6.5-8.0 ppm), with their exact chemical shifts influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group.

The protons of the two methyl (-CH₃) groups attached to the benzene ring would also appear as singlets, likely in the δ 2.0-2.5 ppm range. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups would appear as broad singlets, and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. These peaks can often be confirmed by a D₂O exchange experiment, wherein the labile N-H protons are replaced by deuterium, causing their signals to disappear from the spectrum.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (Position 4) | 7.0 - 7.5 | Singlet (s) | 1H |

| Aromatic C-H (Position 6) | 6.8 - 7.3 | Singlet (s) | 1H |

| Amino (-NH₂) | 4.0 - 5.5 (broad) | Singlet (s) | 2H |

| Sulfonamide (-SO₂NH₂) | 7.0 - 8.0 (broad) | Singlet (s) | 2H |

| Methyl (-CH₃ at C3) | 2.1 - 2.4 | Singlet (s) | 3H |

¹³C-NMR spectroscopy provides information about the carbon framework of a molecule. In the spectrum of this compound, each unique carbon atom will give rise to a distinct signal. The six carbons of the aromatic ring would resonate in the typical range of δ 110-150 ppm. The chemical shifts of these carbons are influenced by the attached substituents; for example, the carbon atom bonded to the amino group (C2) will be shifted to a different frequency than the one bonded to the sulfonamide group (C1). The carbons bearing the methyl groups (C3 and C5) will also have characteristic shifts. The carbon atoms of the two methyl groups will appear at higher field (lower ppm values), typically in the δ 15-25 ppm range.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-SO₂NH₂) | 135 - 145 |

| C2 (C-NH₂) | 140 - 150 |

| C3 (C-CH₃) | 125 - 135 |

| C4 (C-H) | 120 - 130 |

| C5 (C-CH₃) | 130 - 140 |

| C6 (C-H) | 115 - 125 |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₂N₂O₂S), the molecular weight is 200.26 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 201.

A characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the elimination of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway leads to the generation of an [M+H-SO₂]⁺ ion and is influenced by the substituents on the aromatic ring. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 201 |

| [M+Na]⁺ | Sodium Adduct | 223 |

Elemental analysis is a process that determines the elemental composition (in terms of percentage) of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should closely match the calculated theoretical values based on its molecular formula, C₈H₁₂N₂O₂S. This technique serves as a crucial final check for purity and confirms the empirical formula, which, in conjunction with the molecular weight from mass spectrometry, validates the molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₈H₁₂N₂O₂S)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 47.98% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 6.04% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.00% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.98% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.01% |

| Total | | | | 200.256 | 100.00% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Analysis and Molecular Architecture

The solid-state structure of this compound derivatives is governed by a delicate interplay of covalent bonds and non-covalent interactions, which together define the molecular conformation and the packing of molecules within the crystal lattice. The following sections delve into the specifics of their crystallographic characterization and the dominant forces at play in their molecular architecture.

While the crystal structure of this compound is not publicly available, a closely related analog, 5-Amino-2-methylbenzenesulfonamide, provides significant insights into the likely structural characteristics. Single crystal X-ray diffraction analysis of this analog reveals a wealth of information regarding its molecular geometry and crystal packing.

The crystallographic data for 5-Amino-2-methylbenzenesulfonamide is presented in the interactive table below. The compound crystallizes in the orthorhombic space group Iba2. The unit cell parameters, along with other relevant crystal data, provide a quantitative basis for understanding its structure.

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₀N₂O₂S |

| Formula Weight | 186.23 |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| a (Å) | 10.679 (2) |

| b (Å) | 22.431 (5) |

| c (Å) | 7.1980 (14) |

| Volume (ų) | 1724.2 (6) |

| Z | 8 |

| Density (calculated) (Mg m⁻³) | 1.435 |

The benzene ring in 5-Amino-2-methylbenzenesulfonamide is essentially planar. The substituent atoms, including the sulfur, one of the sulfonyl oxygens, the amino nitrogen, and the methyl carbon, exhibit slight deviations from the mean plane of the aromatic ring. This planarity is a common feature in many benzenesulfonamide (B165840) derivatives and is crucial for understanding potential π-π interactions.

Hydrogen bonds are among the most important non-covalent interactions in the crystal structures of sulfonamides. The presence of both hydrogen bond donors (the amino group, -NH₂) and acceptors (the sulfonyl oxygens, -SO₂) in this compound and its analogs allows for the formation of extensive hydrogen bonding networks.

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N—H···O hydrogen bonds are observed, which link the molecules into a three-dimensional network. This type of interaction is a recurring motif in the crystal structures of many sulfonamides. Studies on a wide range of sulfonamide crystal structures have shown that amino protons have a greater preference for hydrogen bonding to sulfonyl oxygens. nih.gov This often leads to the formation of dominant hydrogen-bond patterns, such as chains with an eight-atom repeat unit. nih.gov

The propensity of the amide moiety to engage in hydrogen bonding is a key factor in the spatial arrangement of molecules in proteins and other biological systems. nih.gov In sulfonamides, the sulfonamide group is a stronger hydrogen bond donor compared to an amide group. researchgate.net The hydrogen bond accepting character is distributed between the two sulfonyl oxygen atoms. researchgate.net In some ortho-substituted sulfonamidobenzamides, intramolecular hydrogen bonding between the sulfonamide hydrogen and a carbonyl oxygen can lead to the formation of a stable six-membered ring. nih.govbohrium.com

In addition to hydrogen bonding, π-stacking and van der Waals interactions contribute to the stabilization of the crystal lattice. Aromatic rings, such as the dimethyl-substituted benzene ring in this compound, can engage in π-π stacking interactions. These interactions are sensitive to the electronic nature and position of substituents on the aromatic ring. Quantum mechanical studies on aniline (B41778) and its derivatives have shown that π-π stacking interactions are a significant factor in determining the most favored stacked models. researchgate.net

The conformation of flexible molecules in the solid state is dictated by the minimization of intramolecular strain and the maximization of favorable intermolecular interactions. For benzenesulfonamide derivatives, the rotation around the S-C and S-N bonds is of particular interest.

In the case of 5-Amino-2-methylbenzenesulfonamide, the torsion angles provide a quantitative description of the molecule's conformation. The interactive table below presents selected torsion angles for this analog.

| Atoms | Angle (°) |

|---|---|

| O2—S—C3—C4 | 123.0 (3) |

| O1—S—C3—C4 | -6.0 (3) |

| N1—S—C3—C4 | -121.1 (3) |

| O2—S—C3—C2 | -54.9 (3) |

| O1—S—C3—C2 | 176.1 (3) |

| N1—S—C3—C2 | 61.0 (3) |

These torsion angles indicate a specific rotational arrangement of the sulfonyl group with respect to the benzene ring. Aromatic sulfonamides often exhibit conformational chirality, preferentially adopting synclinal conformations. nih.gov The conformation of the molecule can be described by key dihedral angles. For instance, in mefenamic acid, a derivative of anthranilic acid, the molecular conformation is defined by the rotation of the benzene rings relative to each other and the orientation of the carboxyl group. mdpi.com The interplay between strong hydrogen bonds and close packing can lead to the existence of different polymorphs with distinct conformational properties. acs.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies of 2-Amino-3,5-dimethylbenzenesulfonamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein, providing insights into the binding mode and affinity. While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamide (B165840) derivatives has been a subject of numerous molecular docking investigations, particularly as inhibitors of carbonic anhydrases (CAs). nih.govtandfonline.comnih.govrsc.org These studies on analogous compounds provide a robust framework for understanding the potential ligand-protein interactions of this compound derivatives.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking studies on benzenesulfonamide derivatives consistently predict a characteristic binding mode within the active site of carbonic anhydrases. nih.govacs.org The sulfonamide moiety is crucial for this interaction. The deprotonated nitrogen atom of the sulfonamide group coordinates with the zinc ion (Zn²⁺) located at the bottom of the active site cavity, displacing a water molecule or hydroxide (B78521) ion. nih.govacs.org This coordination is a hallmark of sulfonamide-based CA inhibitors.

Assessment of Binding Affinities (e.g., S score, Kd)

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. In computational studies, this is often quantified by a scoring function (S score) or correlated with experimentally determined inhibition constants (Ki) or dissociation constants (Kd). For various benzenesulfonamide derivatives targeting carbonic anhydrases, a wide range of binding affinities have been reported, from micromolar to nanomolar concentrations. mdpi.comnih.gov

For instance, studies on triazole-containing benzenesulfonamide derivatives have reported docking scores in the range of -5.13 to -5.32 kcal/mol against human carbonic anhydrase I and II. tandfonline.com Another study on more complex sulfonamide derivatives designed as selective CA IX inhibitors reported predicted Ki values as low as ~0.07 nM. rsc.org These values indicate strong binding to the target enzyme. The binding affinity is influenced by the specific substitution pattern on the benzenesulfonamide core, as different substituents can lead to more favorable interactions within the active site. mdpi.com

Below is an interactive data table summarizing the binding affinities of various benzenesulfonamide derivatives against different carbonic anhydrase isoforms, which can serve as a reference for estimating the potential affinity of this compound derivatives.

| Compound Type | Target Isoform | Binding Affinity (Ki or IC50) | Docking Score (kcal/mol) |

| Triazole benzenesulfonamide derivative | hCA I | - | -5.13 |

| Triazole benzenesulfonamide derivative | hCA II | - | -5.32 |

| Thiazolidinone-benzenesulfonamide | hCA II | 12.1 nM (IC50) | - |

| Thiazolidinone-benzenesulfonamide | hCA IX | 6.7 nM (IC50) | - |

| Ureido benzenesulfonamides | hCA IX | 11.8–184.8 nM (Ki) | - |

| Triazinyl-substituted benzenesulfonamide | hCA IX | 8.4 nM (Ki) | - |

Identification of Key Amino Acid Residues in Binding Pockets

The stability of the ligand-protein complex is determined by a network of interactions with specific amino acid residues within the binding pocket. For sulfonamide inhibitors of carbonic anhydrase, several key residues have been consistently identified. The zinc ion is coordinated by three histidine residues (typically His94, His96, and His119 in hCA II). acs.org

The sulfonamide group itself often forms hydrogen bonds with the side chain of Thr199 and sometimes with the backbone amide of this residue. acs.org The aromatic ring of the inhibitor is typically situated in a hydrophobic pocket lined by residues such as Val121, Val143, Leu198, and Trp209. acs.org The specific substituents on the benzene (B151609) ring can then form additional interactions. For example, the amino group of this compound could potentially interact with polar residues like Gln92 or Asn67, while the methyl groups would likely engage with the aforementioned hydrophobic residues. rsc.orgacs.org Understanding these key interactions is crucial for the rational design of more potent and selective inhibitors.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. Current time information in Edmonton, CA. These calculations can provide valuable information about the reactivity, stability, and spectroscopic characteristics of a compound like this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Chemical Hardness, Electrophilicity Index)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. Current time information in Edmonton, CA. A smaller gap generally implies higher reactivity. Current time information in Edmonton, CA.

For a series of aminobenzenesulfonamides (2-amino, 3-amino, and 4-amino), DFT calculations have shown how the position of the amino group affects these electronic parameters. Current time information in Edmonton, CA. While specific data for this compound is not available, we can infer from these related compounds. The presence of electron-donating groups like the amino and methyl groups on the benzene ring would be expected to raise the HOMO energy level, making the molecule a better electron donor.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The table below shows calculated quantum chemical descriptors for related aminobenzenesulfonamide compounds, providing a reference for the expected values for this compound. Current time information in Edmonton, CA.

| Parameter | 2-Aminobenzenesulfonamide (B1663422) | 3-Aminobenzenesulfonamide | 4-Aminobenzenesulfonamide |

| EHOMO (eV) | -6.215 | -6.348 | -6.114 |

| ELUMO (eV) | -1.140 | -1.162 | -1.109 |

| Energy Gap (eV) | 5.075 | 5.186 | 5.005 |

| Chemical Hardness (η) | 2.537 | 2.593 | 2.502 |

| Electrophilicity Index (ω) | 2.650 | 2.671 | 2.600 |

These values suggest that aminobenzenesulfonamides are relatively stable molecules with moderate reactivity. The addition of two methyl groups in this compound would likely lead to a slight decrease in the HOMO-LUMO gap and an increase in reactivity compared to the unsubstituted aminobenzenesulfonamide.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, such as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net For this compound, DFT calculations would predict characteristic vibrational frequencies for the N-H stretching of the amino group, the S=O stretching of the sulfonamide group, and the various vibrations of the substituted benzene ring.

Theoretical UV-Vis spectra can be calculated using Time-Dependent DFT (TD-DFT). mdpi.com This method provides information about the electronic transitions between molecular orbitals that occur upon absorption of light. The calculations yield the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. sapub.org For this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring, with the amino and sulfonamide groups acting as auxochromes that can shift the absorption maxima. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule.

Conformational Energy Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The exploration of the conformational energy landscape of this compound is therefore a critical step in understanding its potential as a drug candidate. This involves identifying the molecule's preferred shapes, or conformations, and the energy barriers between them. The sulfonamide group, in particular, exhibits significant conformational flexibility, which can profoundly influence its binding to a target protein. researchgate.net

For benzenesulfonamides, two main conformational preferences are often observed, characterized by the torsion angle of the S-N bond relative to the benzene ring. nih.gov The presence of substituents on the aromatic ring, such as the amino and dimethyl groups in this compound, will influence the relative energies of these conformers due to steric and electronic effects.

Below is a representative table illustrating how the relative energy of a simple benzenesulfonamide might change with the rotation of the C-S-N-H dihedral angle. The actual values for this compound would require specific computational analysis.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 60 | 0.0 | Staggered, lowest energy |

| 120 | 3.5 | Eclipsed, higher energy |

| 180 | 1.5 | Anti-periplanar, low energy |

| 240 | 3.5 | Eclipsed, higher energy |

| 300 | 1.5 | Gauche, low energy |

Note: This data is illustrative for a generic benzenesulfonamide and does not represent specific calculated values for this compound.

Application of Structure-Based Drug Design (SBDD) Principles to Sulfonamide Analogs

Structure-Based Drug Design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov The sulfonamide scaffold is a common feature in many approved drugs and is an excellent candidate for SBDD approaches. nih.govcitedrive.comresearchgate.net

With a known protein target structure, often obtained from X-ray crystallography or NMR spectroscopy, medicinal chemists can rationally design sulfonamide analogs with improved binding affinity and selectivity. acs.org The sulfonamide group is a well-known zinc-binding moiety and is a key feature in inhibitors of metalloenzymes such as carbonic anhydrases. acs.org

For this compound, the sulfonamide group could be positioned to interact with a metal ion in the active site of an enzyme. The amino group can act as a hydrogen bond donor, while the dimethyl groups can be tailored to fit into hydrophobic pockets of the target protein. acs.org The iterative process of designing, synthesizing, and testing new analogs based on structural insights is a hallmark of rational drug design.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov For sulfonamide analogs, a database of commercially available or synthetically feasible compounds can be computationally "docked" into the active site of a target protein. mdpi.comnih.gov Docking algorithms predict the binding mode and estimate the binding affinity, allowing for the prioritization of compounds for experimental testing. utrgv.eduresearchgate.net This approach can significantly accelerate the discovery of new lead compounds.

De novo drug design involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a target protein. nih.gov Starting with a scaffold like this compound, de novo design algorithms can explore a vast chemical space by adding, removing, or modifying functional groups to optimize interactions with the binding site. This can lead to the discovery of truly novel chemical entities with desired pharmacological properties.

Fragment-Based Drug Design (FBDD) Strategies for Sulfonamide Scaffolds

Fragment-Based Drug Design (FBDD) is a drug discovery approach that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. rug.nl These fragments are then optimized and grown or linked together to create a more potent lead compound. The sulfonamide moiety is an excellent starting point for FBDD due to its prevalence in known drugs and its ability to form key interactions with a variety of protein targets. citedrive.comresearchgate.netnih.gov

A library of small molecules containing the sulfonamide functional group can be screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). mdpi.comnih.gov Once a sulfonamide-containing fragment, such as a simplified analog of this compound, is identified as a binder, its binding mode is determined.

This structural information then guides the optimization process. The fragment can be "grown" by adding chemical functionalities that extend into adjacent pockets of the binding site, or it can be "linked" to other fragments that bind nearby. rug.nl This iterative process of fragment evolution can lead to the development of highly potent and selective drug candidates. The table below illustrates a hypothetical fragment evolution process starting from a simple benzenesulfonamide fragment.

| Fragment | Modification | Resulting Property |

| Benzenesulfonamide | Addition of an amino group | Potential for new hydrogen bond |

| 4-Aminobenzenesulfonamide | Addition of methyl groups | Increased hydrophobic interactions |

| This compound | Further optimization | Improved binding affinity and selectivity |

Biophysical Screening Methods for Fragment Binding Detection

In fragment-based drug discovery (FBDD), the initial identification of low-molecular-weight fragments that bind to a biological target is paramount. eurofinsdiscovery.com Due to the typically weak binding affinities of these fragments (in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection. nih.govresearchgate.net Several methods are routinely employed for this purpose, each with its own set of advantages and limitations. This section will discuss some of the key biophysical screening methods, using benzenesulfonamide derivatives as a representative class of fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in FBDD as it can reliably detect weak binding events. nih.govspringernature.com Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening. researchgate.net In an STD NMR experiment, signals from the protein are selectively saturated, and this saturation is transferred to any bound ligands. By comparing the NMR spectrum with and without protein saturation, one can identify which compounds are binding to the target. researchgate.net

For a hypothetical screening of a library containing this compound, a series of STD NMR experiments would be conducted. The observation of signals in the difference spectrum corresponding to the protons of this compound would indicate its binding to the target protein. Further NMR experiments could then be used to quantify the binding affinity (K_d) and even map the binding site on the protein. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. pharmafeatures.comacs.org In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the fragment of interest is flowed over the surface. researchgate.net Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. pharmafeatures.com This technique can be used to determine the kinetics (association and dissociation rates) and affinity (K_d) of the interaction. nih.gov

The screening of benzenesulfonamide fragments using SPR has been successfully applied in various drug discovery campaigns. researchgate.net For a fragment like this compound, an SPR screen would provide quantitative data on its binding affinity and kinetics, which is crucial for prioritizing fragments for further development.

Interactive Data Table: Representative SPR Screening Data for Benzenesulfonamide Fragments

| Fragment | Target Protein | K_d (µM) | ka (1/Ms) | kd (1/s) |

| Benzenesulfonamide | Carbonic Anhydrase II | 780 | 1.2 x 10^3 | 0.94 |

| 4-Carboxybenzenesulfonamide | Carbonic Anhydrase II | 120 | 2.5 x 10^3 | 0.30 |

| 3-Fluorobenzenesulfonamide | Carbonic Anhydrase IX | 450 | 1.8 x 10^3 | 0.81 |

| 4-Fluorobenzenesulfonamide | Carbonic Anhydrase IX | 230 | 3.1 x 10^3 | 0.71 |

Note: This data is representative and compiled from various sources on benzenesulfonamide fragment screening.

Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), also known as differential scanning fluorimetry (DSF), is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. nih.govcreative-biolabs.com The principle behind TSA is that the binding of a ligand to a protein will typically increase its thermal stability, resulting in a higher melting temperature (T_m). nih.govresearchgate.net This change in T_m (ΔT_m) is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. researchgate.net

TSA is a valuable tool for fragment screening due to its speed and low sample consumption. creative-biolabs.com A screen of a fragment library against a target protein would identify compounds that cause a significant positive ΔT_m, indicating a stabilizing binding event. For instance, benzenesulfonamide and its derivatives have been shown to produce a dose-dependent positive thermal shift when binding to carbonic anhydrase. nih.gov

Interactive Data Table: Representative Thermal Shift Assay Data for Sulfonamide Fragments against Carbonic Anhydrase

| Fragment | Concentration (µM) | ΔT_m (°C) |

| Benzenesulfonamide | 50 | +1.8 |

| Benzenesulfonamide | 100 | +2.5 |

| Acetazolamide (control) | 20 | +5.2 |

| 1,2,3-Triazole Fragment 1 | 50 | +0.7 |

| 1,2,3-Triazole Fragment 2 | 50 | +0.9 |

Note: This data is representative and based on published studies of sulfonamide fragment screening. nih.gov

Computational methods play a crucial role in modern drug discovery, from identifying potential binding sites to predicting the binding affinity of ligands. nih.govnih.gov For a fragment like this compound, computational studies would be instrumental in understanding its potential interactions with a target protein and in guiding its optimization into a more potent lead compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. nih.govcumhuriyet.edu.tr Docking algorithms are used to place a ligand into the binding site of a protein and to score the different binding poses based on their predicted binding affinity or energy. nih.gov

For this compound, a molecular docking study would involve docking the molecule into the active site of a target protein. The results would provide insights into its likely binding mode, including key interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net For example, docking studies of sulfonamide derivatives with the anti-COVID-19 target Mpro have revealed the formation of multiple hydrogen bonds with active site residues. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and biomolecular complexes over time. peerj.com An MD simulation of a protein-ligand complex can provide valuable information about the stability of the binding mode predicted by docking, as well as the flexibility of the ligand and the protein upon binding. nih.gov

An MD simulation of this compound bound to its target would allow for the analysis of the stability of the key interactions identified in the docking study. The simulation could also reveal the presence of stable water-mediated interactions and provide a more accurate estimation of the binding free energy. peerj.com

Interactive Data Table: Representative Molecular Docking and MD Simulation Data for a Sulfonamide Fragment

| Computational Method | Parameter | Value |

| Molecular Docking | Binding Energy (kcal/mol) | -7.5 |

| Molecular Docking | Predicted Hydrogen Bonds | GLY143, CYS145, HIS163 |

| Molecular Docking | Predicted Hydrophobic Interactions | MET49, MET165, LEU167 |

| MD Simulation | RMSD of Ligand (Å) | 1.2 |

| MD Simulation | Binding Free Energy (MM-PBSA) (kJ/mol) | -71.62 |

Note: This data is representative of typical results obtained from computational studies of sulfonamide derivatives. nih.govpeerj.com

Preclinical Biological Activities and Mechanistic Investigations of 2 Amino 3,5 Dimethylbenzenesulfonamide Derivatives

Enzyme Inhibition Profiles (In Vitro and Non-Human In Vivo)

Carbonic Anhydrase (CA) Inhibition (e.g., CA IX, CA I, II, XII, CA-II, V)

Derivatives of benzenesulfonamide (B165840) are widely recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in various physiological processes. The inhibitory activity of these compounds is primarily attributed to the sulfonamide moiety, which coordinates to the zinc ion within the active site of the enzyme. Research has demonstrated that modifications to the benzene (B151609) ring of the sulfonamide scaffold can significantly influence the inhibitory potency and selectivity against different CA isoforms.

Studies on various amino-benzenesulfonamide derivatives have revealed potent inhibitory activity, particularly against the tumor-associated isoforms hCA IX and XII. For instance, certain dual-tail analogues of SLC-0111, a clinical-stage CA IX inhibitor, have shown strong inhibition of hCA IX with Ki values in the nanomolar range, comparable to the reference drug acetazolamide. nih.gov Specifically, compounds with certain structural modifications demonstrated Ki values of 12.9 nM, 18.2 nM, and 20.4 nM against hCA IX. nih.gov Furthermore, selective inhibition of hCA XII has been observed with some derivatives exhibiting Ki values as low as 8.7 nM. nih.gov

The design of benzenesulfonamide derivatives often employs a "tail approach," where different substituents are introduced to the main scaffold to interact with the hydrophilic and hydrophobic regions of the CA active site, thereby enhancing binding affinity and isoform selectivity. A series of 4-anilinoquinazoline-based benzenesulfonamides exhibited potent, single-digit nanomolar inhibition against the cytosolic isoform hCA II. nih.gov For example, specific compounds in this series demonstrated Ki values of 2.4 nM, 4.6 nM, and 8.7 nM against hCA II. nih.gov

The inhibitory activity of benzenesulfonamide derivatives extends to other CA isoforms as well. In a study of Schiff bases incorporating a benzenesulfonamide scaffold, potent inhibition of hCA I, II, IX, and XII was observed. nih.gov Certain derivatives showed significant inhibitory action against the tumor-related hCA IX and XII isoforms with Ki values in the low nanomolar range. nih.gov For instance, some compounds displayed Ki values of 5.4 nM and 8.9 nM against hCA XII and hCA IX, respectively. nih.gov

The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound Type | Target Isoform | Inhibition Constant (Ki) |

| Amino-benzenesulfonamide Derivative | hCA IX | 12.9 nM nih.gov |

| Amino-benzenesulfonamide Derivative | hCA IX | 18.2 nM nih.gov |

| Amino-benzenesulfonamide Derivative | hCA IX | 20.4 nM nih.gov |

| Amino-benzenesulfonamide Derivative | hCA XII | 8.7 nM nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamide | hCA II | 2.4 nM nih.gov |

| 4-Anilinoquinazoline-based benzenesulfonamide | hCA II | 4.6 nM nih.gov |

| Schiff base incorporating benzenesulfonamide | hCA IX | 8.9 nM nih.gov |

| Schiff base incorporating benzenesulfonamide | hCA XII | 5.4 nM nih.gov |

Cytochrome P450 (P450) Isozyme Inhibition (e.g., P450 1B1, 1A1, 1A2)

The potential for derivatives of 2-Amino-3,5-dimethylbenzenesulfonamide to inhibit cytochrome P450 (P450) isozymes, particularly P450 1B1, 1A1, and 1A2, is an area of interest due to the role of these enzymes in the metabolism of xenobiotics, including drugs and procarcinogens. While specific studies on this compound derivatives are not extensively documented in the available literature, the broader class of sulfonamides has been investigated for P450 interactions.

In general, the inhibition of P450 enzymes can have significant implications for drug-drug interactions. P450 family 1 enzymes, including 1A1, 1A2, and 1B1, are known to have overlapping substrate specificities, making the development of selective inhibitors a challenge. nih.gov Various compounds, including natural products and synthetic molecules, have been evaluated for their inhibitory effects on these enzymes. nih.gov

Due to the limited specific data on this compound derivatives, a detailed profile of their P450 isozyme inhibition is not currently available. Further research is required to elucidate the specific interactions and inhibitory potential of this particular class of compounds against P450 1B1, 1A1, and 1A2.

Urease Enzyme Inhibition (e.g., Jack Bean Urease)

The investigation of urease inhibition is significant due to the role of this enzyme in various pathological conditions, including those caused by Helicobacter pylori. While direct studies on the urease inhibitory activity of this compound derivatives are limited, the broader class of sulfonamide-containing compounds has been explored for this purpose.

Research on various sulfonamide derivatives has demonstrated their potential as urease inhibitors. For instance, a series of quinazolinone derivatives containing an acyl hydrazone skeleton showed effective inhibitory activity against Jack bean urease, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net Similarly, other studies have reported on the synthesis and urease inhibitory activity of various heterocyclic compounds incorporating a sulfonamide moiety, with some derivatives showing potent inhibition. acs.org

The following table presents the urease inhibitory activity of some reported sulfonamide-related compounds against Jack bean urease.

| Compound Class | IC50 Value (µM) |

| Quinazolinone-acyl hydrazone derivative | 1.8 - 12.7 researchgate.net |

| Barbiturate and thiobarbiturate derivatives | 0.69 - 2.47 acs.org |

| 2-Quinolone-4-thiazolidinone derivatives | 0.46 - 27.1 acs.org |

| N'-benzylidene-2-((2-oxo-2H-chromen-4-yl)oxy)acetohydrazide Schiff bases | 12.3 - 88.8 acs.org |

It is important to note that these values are for related sulfonamide-containing structures and not specifically for derivatives of this compound.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer therapies. The inhibitory potential of various compounds, including those with a benzenesulfonamide scaffold, has been investigated.

Another study on benzamide trimethoprim derivatives, which can be considered structurally related to aminobenzenesulfonamides, showed that these compounds were active against human DHFR (hDHFR), with IC50 values ranging from 4.72 to 20.17 µM. mdpi.com These derivatives were found to be more active than the parent compound trimethoprim (IC50 = 55.26 µM) under the same conditions. mdpi.com

The table below shows the DHFR inhibitory activity for some related compound classes.

| Compound Class | Target | IC50 Value (µM) |

| Benzamide Trimethoprim Derivatives | hDHFR | 4.72 - 20.17 mdpi.com |

| Substituted 1,3-thiazoles | DHFR | 0.06 nih.gov |

| Tetrahydroquinazolines | Bovine liver DHFR | 0.004 nih.gov |

| 2H-pyrido[1,2-a]pyrimidin-2-ones | DHFR | 3.1 nih.gov |

These findings suggest that the benzenesulfonamide scaffold could be a viable starting point for the design of novel DHFR inhibitors.

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that is implicated in various pathological processes, including tumor invasion and metastasis. While the benzenesulfonamide scaffold is a common feature in various enzyme inhibitors, the development of derivatives specifically from this compound as potent Cathepsin B inhibitors is not extensively documented in the reviewed scientific literature.

However, broader research into related structures has shown some interaction. For instance, a 2023 study on keto-bridged dual-triazole-containing benzenesulfonamides reported their evaluation against Cathepsin B. mdpi.com Within the series of compounds tested, some derivatives displayed inhibitory activity, albeit in the millimolar range, indicating a weak interaction. mdpi.com Another research effort designed dual inhibitors targeting carbonic anhydrase and Cathepsin B. researchgate.net These studies suggest that while the benzenesulfonamide moiety is explored for this target, potent and specific inhibitors derived directly from this compound have not been a primary focus in the available research.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of benzenesulfonamide have been investigated as CDK inhibitors. A notable example is NU6102, a 2,6-disubstituted purine compound featuring a 4-sulfamoylanilino side chain. merckmillipore.com This compound acts as a potent, ATP-competitive inhibitor of CDK1/cyclin B and CDK2/cyclin A. merckmillipore.commerckmillipore.com

Biochemical assays have demonstrated that NU6102 exhibits high potency for CDK2, with an IC50 value of 5.4 nM. merckmillipore.com Its selectivity has been profiled against a panel of other kinases, showing significantly lower potency against targets such as CDK4, ROCKII, and PDK1, which underscores its preference for CDK1/2. merckmillipore.commerckmillipore.com While its primary targets are CDK1 and CDK2, its broader kinase inhibition profile is of interest for understanding its full biological effects.

| Kinase | IC50 (nM) |

|---|---|

| CDK2/cyclin A | 5.4 |

| CDK1/cyclin B | 9.5 |

| ROCKII | 600 |

| PDK1 | 800 |

| DYRK1A | 900 |

| CDK4/cyclin D1 | 1600 |

Data sourced from product datasheets citing primary literature. merckmillipore.commerckmillipore.com

Human Bloom Syndrome Protein (BLM) Helicase Inhibition

Human Bloom Syndrome Protein (BLM), a member of the RecQ helicase family, plays a critical role in maintaining genomic stability through its function in DNA repair and replication. A specific derivative of this compound has been identified as a potent and selective inhibitor of BLM helicase.

The compound, N-(2,3-dimethyl-5-sulfamoylphenyl)-4-(2-methylthiazol-4-yl)benzamide, acts as a specific inhibitor of the ATPase-coupled DNA helicase activity of BLM. Mechanistic studies have revealed that it functions as a non-competitive, allosteric inhibitor that does not interfere with ATP binding. This inhibitor was shown to dose-dependently inhibit the production of single-stranded DNA from forked duplex DNA substrates.

| Compound | Assay Type | IC50 (µM) |

|---|---|---|

| N-(2,3-dimethyl-5-sulfamoylphenyl)-4-(2-methylthiazol-4-yl)benzamide | Helicase Activity (gel-based) | 1.8 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. The inhibition of its signaling pathway is a well-established strategy in cancer therapy. Several studies have explored benzenesulfonamide derivatives as inhibitors of VEGFR2 kinase.

Research has led to the synthesis and evaluation of various pyrazolyl benzenesulfonamide derivatives. researchgate.net Certain compounds within these series have demonstrated prominent inhibitory efficiency against VEGFR2 kinase. researchgate.net Further investigations into novel thioureido-benzenesulfonamide derivatives have also identified potent anticancer and VEGFR2 inhibitory activities. researchgate.net The molecular mechanism behind the antiproliferative activity of some pyrazole-containing compounds has been directly linked to the inhibition of the VEGFR-2 kinase. researchgate.net These findings indicate that the benzenesulfonamide scaffold is a viable pharmacophore for the design of VEGFR2 inhibitors.

Antiproliferative and Anticancer Activities (In Vitro, Cell-Based Assays)

The enzymatic inhibition detailed in the previous sections often translates to antiproliferative activity in cell-based models. Derivatives of this compound have been evaluated for their ability to suppress the growth of various cancer cell lines.

Activity Against Human Breast Cancer Cell Lines (e.g., MCF-7)

The human breast adenocarcinoma cell line MCF-7 is a widely used model for testing the efficacy of potential anticancer agents. The CDK inhibitor NU6102, which contains the benzenesulfonamide moiety, has shown direct antiproliferative effects in this cell line.

Studies have demonstrated that NU6102 inhibits the growth of MCF-7 cells with a 50% growth inhibition (GI50) value of 8 µM. merckmillipore.commerckmillipore.com Further investigation into the mechanism revealed that NU6102 directly reduces the phosphorylation of the retinoblastoma protein (pRb) and consequently inhibits E2F transcriptional activity, leading to cell growth arrest. nih.gov This effect was observed not only in anti-estrogen-sensitive MCF-7 cells but also in anti-estrogen-resistant derivatives, indicating its potential to overcome certain forms of resistance. nih.gov The growth inhibition was observed at concentrations consistent with those that inhibited CDK1 and CDK2 in the intact cells. nih.gov

| Compound | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| NU6102 | MCF-7 | GI50 | 8 |

Data sourced from product datasheets. merckmillipore.commerckmillipore.com

Efficacy in Pancreatic Cancer Cell Models (e.g., MIA PaCa-2, AsPC-1)

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Research has explored the role of CDKs in pancreatic cancer progression, suggesting that CDK inhibitors could be a viable therapeutic strategy. Studies have shown that knockdown of CDK9, a secondary target of some benzenesulfonamide-based inhibitors, leads to anti-proliferative activity in the MIA PaCa-2 human pancreatic cancer cell line. researchgate.net Furthermore, other selective CDK inhibitors have demonstrated moderate tumor inhibition effects in xenograft models derived from AsPC-1 pancreatic cancer cells. researchgate.net While direct cell-based assay data for compounds like NU6102 in these specific pancreatic cell lines is not detailed in the reviewed literature, the established role of CDKs in pancreatic cancer cell proliferation suggests that CDK-inhibiting benzenesulfonamide derivatives represent a potential area for further investigation in this cancer type.

Inhibition of Colon Carcinoma Cell Growth (e.g., HCT-116)

Derivatives of the benzenesulfonamide class have been a subject of investigation for their potential as anticancer agents, with studies extending to colon carcinoma cell lines such as HCT-116. Research into N-acylbenzenesulfonamide derivatives, for instance, has been part of a broader effort to identify novel compounds with inhibitory activity against HCT116 human colon carcinoma cells nih.gov. The HCT-116 cell line is a well-established model for studying the efficacy of potential chemotherapeutic agents.

Investigations into various compounds have elucidated mechanisms that are potentially relevant to the activity of benzenesulfonamide derivatives. For example, studies on other agents have shown that the induction of apoptosis is a key mechanism for inhibiting HCT-116 cell growth. This is often evidenced by increased PARP (poly (ADP-ribose) polymerase) fragmentation and activation of caspase-3 nih.gov. Furthermore, the modulation of apoptosis-related proteins and the arrest of the cell cycle, typically at the G1 phase, are common pathways through which cytotoxic effects are exerted on HCT-116 cells mdpi.commdpi.com. Some chemotherapeutic agents exert their potent anti-tumor activity by inhibiting DNA replication mdpi.com. While direct mechanistic data for this compound derivatives are still emerging, the established sensitivity of HCT-116 cells to apoptosis-inducing agents provides a strong rationale for exploring this pathway.

Table 1: Effects of Various Compounds on HCT-116 Colon Cancer Cells This table presents data for compounds other than this compound derivatives to illustrate common investigational findings in this cell line.

| Compound | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Ginsenoside Rh3 | Inhibition of cell proliferation, invasion, and migration | IC50 of 77.54 µg/mL. Arrested cells at G1 phase and increased apoptosis. | mdpi.com |

| Lunasin | Inhibition of proliferation and tumorsphere-forming capacity | Induced apoptosis and cell cycle-arrest at G1 phase. | mdpi.com |

| Methylsulfonylmethane (MSM) | Inhibition of cell viability and induction of apoptosis | Increased PARP fragmentation and caspase-3 activity. | nih.gov |

Melanoma and Prostate Cancer Cell Line Investigations (e.g., A375, 22Rv1)

The investigation of novel chemical entities for activity against melanoma and prostate cancer is an active area of research. While specific studies on this compound derivatives against the A375 melanoma and 22Rv1 prostate cancer cell lines are limited in the public domain, research on related heterocyclic structures provides valuable insights.

For example, a series of novel 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which contain a distinct heterocyclic core, were evaluated for their anticancer activity. Within this series, hydrazone-containing compounds were identified as the most cytotoxic agents against human melanoma A375 and prostate carcinoma PPC-1 cell lines nih.gov. One particular hydrazone derivative, 9f , was noted as the most cytotoxic compound in both monolayer and 3D cultures of PPC-1 and A375 cells nih.gov. This compound exhibited significantly lower activity against the MDA-MB-231 breast cancer cell line, suggesting a degree of selectivity. Notably, it was found to be 3.9 times more selective towards A375 cells than toward normal fibroblasts nih.gov.

Table 2: Cytotoxic Activity of Hydrazone Derivative 9f

| Cell Line | Cancer Type | EC50 (µM) | Selectivity vs. Fibroblasts | Reference |

|---|---|---|---|---|

| A375 | Melanoma | 1.0 - 13.1 (range for active hydrazones) | 3.9x | nih.gov |

| PPC-1 | Prostate Carcinoma | 1.0 - 13.1 (range for active hydrazones) | 1.6x | nih.gov |

These findings, although not directly involving a benzenesulfonamide scaffold, highlight that heterocyclic compounds can be designed to exhibit potent and selective activity against melanoma and prostate cancer cell lines, providing a basis for the future design and evaluation of this compound derivatives in this context.

Investigation of Cellular Mechanisms (e.g., Rb phosphorylation, apoptosis induction, Mcl-1/c-Myc downregulation)

The cellular mechanisms underlying the anticancer effects of novel compounds are frequently centered on the regulation of apoptosis and cell cycle progression. The proto-oncogene c-Myc and the anti-apoptotic protein Mcl-1 are critical regulators of these processes. Deregulated expression of c-Myc is a feature of many human cancers; it drives cell proliferation but also sensitizes cells to a wide variety of pro-apoptotic signals abeomics.com. One way c-Myc promotes apoptosis is through a pathway independent of p53, which involves the direct transcription of pro-apoptotic genes or the repression of pro-survival proteins abeomics.com.

Mcl-1, a pro-survival member of the Bcl-2 family, is a key target in cancer therapy because its overexpression contributes to cell survival and resistance to chemotherapy nih.govresearchgate.net. Mcl-1 promotes cell survival by inhibiting the pro-apoptotic effector proteins BAX and BAK nih.govnih.gov. Therefore, the downregulation of Mcl-1 is a viable strategy to induce apoptosis in cancer cells nih.govnih.gov.

While specific studies detailing the effects of this compound derivatives on Rb phosphorylation, Mcl-1, and c-Myc are not extensively documented, the observed antiproliferative effects of other sulfonamide derivatives suggest that interference with these pathways is a likely mechanism of action. The induction of apoptosis, characterized by events such as caspase activation and PARP cleavage, is a common outcome of effective anticancer agents and is often linked to the modulation of key regulators like Mcl-1 and c-Myc nih.govmdpi.com. Future mechanistic studies on benzenesulfonamide derivatives should focus on these critical cellular pathways to elucidate their precise mode of action.

Antimicrobial and Anti-infective Studies (In Vitro, Non-Human Models)

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that these compounds can be effective against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of N-(thiazol-2-yl)benzenesulfonamides showed potent activity, with an isopropyl-substituted derivative exhibiting a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative) rsc.org.

In another study, certain 1,2-benzisothiazole derivatives containing a benzenesulfonamide moiety displayed good antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus nih.gov. Furthermore, newly synthesized thiazolone-benzenesulfonamide derivatives were evaluated for their antibacterial effects. Specific analogues exhibited significant inhibition at a concentration of 50 μg/mL against S. aureus rsc.org. The presence of electron-donating groups on the aryl ring was found to enhance the anti-biofilm effect against the Gram-negative bacterium Klebsiella pneumoniae rsc.org.

The structural modifications on the benzenesulfonamide core play a crucial role in determining the antibacterial spectrum and potency. For example, benzenesulfonamides with oxadiazole moieties containing electron-withdrawing groups (like chloro and nitro) showed good activity against Escherichia coli, while those with electron-donating groups (like phenoxy) were active against Pseudomonas aeruginosa researchgate.net.

Table 3: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Derivative Class | Bacterial Strain | Gram Stain | Activity (MIC/Inhibition) | Reference |

|---|---|---|---|---|

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | Positive | 3.9 µg/mL | rsc.org |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | Negative | 3.9 µg/mL | rsc.org |

| Thiazolone-benzenesulfonamide (analogue 4e) | S. aureus | Positive | 80.69% inhibition at 50 µg/mL | rsc.org |

| Thiazolone-benzenesulfonamide (analogue 4g) | K. pneumoniae (biofilm) | Negative | 79.46% inhibition at 50 µg/mL | rsc.org |

| Benzene sulfonamide pyrazole oxadiazole (compound 5d) | E. coli, P. aeruginosa | Negative | Good activity vs. Ampicillin | tandfonline.com |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)